molecular formula C13H28O3 B14424430 Acetic acid;8-methyldecan-1-ol CAS No. 83375-82-0

Acetic acid;8-methyldecan-1-ol

Cat. No.: B14424430
CAS No.: 83375-82-0
M. Wt: 232.36 g/mol
InChI Key: GYTSSRPPEVEIKI-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial and biological processes. It is a key component in vinegar (4–8% aqueous solution) and serves as a precursor for synthesizing polymers, solvents, and pharmaceuticals . Its production primarily occurs via methanol carbonylation or bacterial fermentation using Acetobacter species, which oxidize ethanol to acetic acid through membrane-bound alcohol dehydrogenases (PQQ-ADH) .

8-Methyldecan-1-ol (C₁₁H₂₄O) is a branched-chain fatty alcohol with a methyl group at the 8th carbon of a decanol backbone.

Properties

CAS No.

83375-82-0

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

acetic acid;8-methyldecan-1-ol

InChI

InChI=1S/C11H24O.C2H4O2/c1-3-11(2)9-7-5-4-6-8-10-12;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4)

InChI Key

GYTSSRPPEVEIKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-methyldecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:

CH3COOH+CH3(CH2)7CH(CH3)CH2OHCH3COOCH3(CH2)7CH(CH3)CH2+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)7​CH(CH3​)CH2​OH→CH3​COOCH3​(CH2​)7​CH(CH3​)CH2​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The esterification process may also involve the use of catalysts and solvents to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-methyldecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Acetic acid;8-methyldecan-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;8-methyldecan-1-ol involves its interaction with cellular components and biochemical pathways. The ester group can be hydrolyzed to release acetic acid and 8-methyldecan-1-ol, which can then interact with various molecular targets. Acetic acid can modulate metabolic pathways, while 8-methyldecan-1-ol can affect membrane integrity and cellular signaling .

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH)
Structure Two-carbon carboxylic acid One-carbon carboxylic acid
pKa 4.76 3.75
Production Methanol carbonylation, fermentation Ant venom, synthetic oxidation
Applications Food preservative, vinyl acetate Textile dyeing, leather tanning
Biological Role Central to acetyl-CoA metabolism Methanol metabolism in bacteria

Acetic acid is less reactive than formic acid due to its methyl group, which stabilizes the carboxylate ion. Formic acid’s higher acidity makes it more effective in industrial cleaning and descaling .

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Dilute) Glacial Acetic Acid (Pure)
Concentration 5–20% in water (e.g., vinegar) 99–100% anhydrous
Melting Point 16.6°C (solidifies at low temps) Same as pure acetic acid
Uses Culinary, pickling Solvent, acetic anhydride synthesis
Safety Low toxicity Corrosive, requires PPE

Glacial acetic acid’s high purity makes it critical for chemical synthesis, whereas diluted acetic acid is safer for food and household use .

8-Methyldecan-1-ol vs. Similar Alcohols

Property 8-Methyldecan-1-ol Decanol (C₁₀H₂₁OH) 2-Ethylhexanol (C₈H₁₇OH)
Structure Branched C₁₁ alcohol Linear C₁₀ alcohol Branched C₈ alcohol
Solubility Low in water, high in organics Similar to 8-methyldecan-1-ol Higher volatility
Applications Surfactants, lubricants (inferred) Plasticizers, cosmetics PVC stabilizers, coatings

Branched alcohols like 8-methyldecan-1-ol typically exhibit lower melting points and better solubility in nonpolar solvents compared to linear analogs due to reduced molecular packing .

Research Findings and Industrial Relevance

  • Stress Response : High acetic acid concentrations induce oxidative stress in bacteria, upregulating proteins like thioredoxin and alkyl hydroperoxide reductase to mitigate damage .
  • Sanitization : Acetic acid (1–3%) effectively reduces microbial contamination in food processing, comparable to chlorine-based sanitizers but with fewer environmental risks .

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